O-(3,5-dichlorophenyl)hydroxylamine
Overview
Description
O-(3,5-dichlorophenyl)hydroxylamine is a chemical compound with the molecular formula C6H5Cl2NO and a molecular weight of 178.02 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a hydroxylamine group (-NH2OH) attached to a phenyl ring with two chlorine atoms at the 3rd and 5th positions .Physical and Chemical Properties Analysis
This compound is a solid substance . More detailed physical and chemical properties are not available from the sources I found.Scientific Research Applications
Analytical Chemistry Applications
Hydroxylamine derivatives, such as O-(2,3,4,5,6-pentafluorophenyl)methylhydroxylamine hydrochloride (PFBHA), have been utilized in the determination of carbonyl-containing compounds across various matrices, including water, blood, urine, air, and clothing. This versatility underscores the potential of hydroxylamine derivatives in analytical chemistry for detecting and quantifying a wide range of organic compounds (Cancilla & Que Hee, 1992).
Biochemistry Research
In biochemistry, electrophilic amination of specific residues in enzymes by hydroxylamine derivatives, such as O-(2,4-dinitrophenyl)hydroxylamine, has been studied for understanding enzyme mechanisms and active site modifications. This specific targeting and modification of enzymes highlight the importance of hydroxylamine derivatives in probing and manipulating biochemical pathways (D’Silva, Williams, & Massey, 1986).
Environmental Chemistry and Pollutant Degradation
Research has demonstrated the role of hydroxylamine and its derivatives in generating highly reactive oxygen species for the degradation of organic pollutants. This indicates potential applications in environmental remediation and the treatment of wastewater through advanced chemical oxidation processes (Chen et al., 2015).
Organic Synthesis and Catalysis
Hydroxylamine derivatives have been employed in organic synthesis, for example, in the copper-catalyzed annulative amination of ortho-alkynylphenols with hydroxylamines to synthesize biologically and pharmaceutically relevant compounds. Such applications demonstrate the role of hydroxylamine derivatives in facilitating complex synthetic pathways (Hirano, Satoh, & Miura, 2011).
Photosynthesis Research
Studies on the effects of hydroxylamine derivatives on photosystem II in chloroplasts have provided insights into the mechanism of action of photosynthesis inhibitors, such as 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU). This research has implications for understanding the fundamental processes of photosynthesis and the development of herbicides (Bennoun & Li, 1973).
Safety and Hazards
Properties
IUPAC Name |
O-(3,5-dichlorophenyl)hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO/c7-4-1-5(8)3-6(2-4)10-9/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSYDOORDVYWPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)ON | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00471352 | |
Record name | O-(3,5-dichlorophenyl)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00471352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99907-90-1 | |
Record name | O-(3,5-dichlorophenyl)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00471352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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